molecular formula C23H27N3O3 B15377134 N-[6-(1,3-diphenylimidazolidin-2-yl)-2-methoxy-3,4-dihydro-2H-pyran-4-yl]acetamide CAS No. 69975-43-5

N-[6-(1,3-diphenylimidazolidin-2-yl)-2-methoxy-3,4-dihydro-2H-pyran-4-yl]acetamide

Cat. No.: B15377134
CAS No.: 69975-43-5
M. Wt: 393.5 g/mol
InChI Key: HPQDYOBBPMWUHQ-UHFFFAOYSA-N
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Description

"N-[6-(1,3-diphenylimidazolidin-2-yl)-2-methoxy-3,4-dihydro-2H-pyran-4-yl]acetamide" is a structurally complex molecule featuring:

  • Core scaffold: A 3,4-dihydro-2H-pyran ring substituted at position 6 with a 1,3-diphenylimidazolidin-2-yl group and at position 2 with a methoxy group.

This compound shares synthetic pathways with imidazolidine-containing acetamides, such as condensation reactions involving 1,3-diphenylimidazolidinylidene intermediates . However, its dihydropyran core distinguishes it from phenolic or benzothiazole-based analogs in terms of conformational flexibility and bioavailability.

Properties

CAS No.

69975-43-5

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

N-[6-(1,3-diphenylimidazolidin-2-yl)-2-methoxy-3,4-dihydro-2H-pyran-4-yl]acetamide

InChI

InChI=1S/C23H27N3O3/c1-17(27)24-18-15-21(29-22(16-18)28-2)23-25(19-9-5-3-6-10-19)13-14-26(23)20-11-7-4-8-12-20/h3-12,15,18,22-23H,13-14,16H2,1-2H3,(H,24,27)

InChI Key

HPQDYOBBPMWUHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC(OC(=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related, with key differences highlighted:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 3,4-Dihydro-2H-pyran 6-(1,3-Diphenylimidazolidin-2-yl), 2-methoxy, 4-acetamide ~493.6 High steric bulk, moderate solubility in polar aprotic solvents
N-[2,4-Bis(1,3-Diphenylimidazolidin-2-yl)-5-Hydroxyphenyl]Acetamide Phenolic ring Bis-imidazolidine, 5-hydroxy, 4-acetamide ~685.7 Enhanced π-π stacking but lower solubility due to phenolic hydroxyl
N-(6-Chlorobenzothiazole-2-yl)-2-(4-Methoxyphenyl)Acetamide Benzothiazole 6-chloro, 4-methoxyphenyl ~376.8 Higher lipophilicity; potential kinase inhibition
2-Chloro-N-(2-Ethyl-6-Methylphenyl)Acetamide Simple acetamide 2-chloro, alkylaryl ~226.7 Pesticide metabolite; high environmental persistence
N-[6-(Hydroxyiminomethyl)-2-Methoxy-3,4-Dihydro-2H-Pyran-4-yl]Acetamide 3,4-Dihydro-2H-pyran 6-hydroxyiminomethyl, 2-methoxy ~268.3 Improved water solubility due to oxime group

Key Research Findings

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for bis-imidazolidine acetamides (e.g., using ZnCl₂-catalyzed condensations in dioxane), but the dihydropyran core requires specialized ring-forming steps .

Physicochemical Properties: The diphenylimidazolidine group in the target compound reduces solubility (<10 µg/mL in water) compared to hydroxyiminomethyl-substituted analogs (>50 µg/mL) . Methoxy groups in both the target compound and benzothiazole derivatives enhance metabolic stability by resisting oxidative degradation .

However, steric bulk may limit cell permeability . Benzothiazole Analogs: Demonstrated activity against tyrosine kinases (e.g., zétéletinibum derivatives) with IC₅₀ values <100 nM, attributed to halogen and methoxy substituents enhancing target binding . Pesticide Metabolites: Simpler acetamides like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide exhibit herbicidal activity but raise environmental toxicity concerns .

Critical Analysis of Structural Advantages and Limitations

  • Target Compound :
    • Advantages: Rigid dihydropyran scaffold and diphenylimidazolidine may improve target selectivity.
    • Limitations: High molecular weight (>500 g/mol) and logP (>5) may hinder oral bioavailability.
  • Benzothiazole Analogs: Advantages: Tunable substituents (e.g., trifluoromethyl, methoxy) for optimizing potency and solubility. Limitations: Potential off-target effects due to benzothiazole’s promiscuity in binding .

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